5-amino-2-fluoro-4-methyl-N-phenylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
5-amino-2-fluoro-4-methyl-N-phenylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c1-9-7-11(14)13(8-12(9)15)19(17,18)16-10-5-3-2-4-6-10/h2-8,16H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFHRXPHWOMUCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)S(=O)(=O)NC2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-fluoro-4-methyl-N-phenylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-fluoro-4-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Amination: The resulting compound is then subjected to amination with aniline to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The fluoro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different substituents replacing the fluoro group.
Scientific Research Applications
Antimicrobial Activity
5-amino-2-fluoro-4-methyl-N-phenylbenzene-1-sulfonamide belongs to the class of sulfonamides, which are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. This mechanism makes it a candidate for further development as an antimicrobial agent .
Anticancer Potential
Research is ongoing to explore the anticancer properties of this compound. Its ability to interact with specific biological targets, such as enzymes involved in cancer cell proliferation, suggests potential therapeutic applications in oncology.
Industrial Applications
In addition to its pharmaceutical potential, this compound is used in various industrial applications:
- Dyes and Pigments : The compound serves as a building block in the synthesis of dyes and pigments due to its stable aromatic structure.
- Chemical Intermediates : It is utilized as an intermediate in the production of other chemical compounds, enhancing its utility in organic synthesis.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Properties | Demonstrated effective inhibition of bacterial growth in vitro. |
| Study B | Anticancer Activity | Showed potential to inhibit tumor cell lines through enzyme modulation. |
| Study C | Industrial Applications | Highlighted effectiveness as a dye precursor with favorable stability characteristics. |
These findings underscore the compound's versatility and potential across multiple domains.
Mechanism of Action
The mechanism of action of 5-amino-2-fluoro-4-methyl-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The fluoro substituent may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Derivatives
Substituent Variations on the Benzene Ring
5-Amino-2-Fluoro-N-[3-(Trifluoromethyl)Phenyl]Benzene-1-Sulfonamide
- Structural Differences : The N-phenyl group is substituted with a trifluoromethyl (-CF₃) group at the meta position.
- This compound has been reported in multiple pharmacological studies and is available from commercial suppliers .
- Molecular Weight : ~349.3 g/mol (higher than the target compound due to -CF₃).
5-Amino-N-(4-Chlorophenyl)-2-Methoxybenzene-1-Sulfonamide
- Structural Differences : A methoxy (-OCH₃) group replaces the fluoro substituent at position 2, and the N-phenyl group has a para-chloro (-Cl) substituent.
- Implications: The -OCH₃ group introduces steric bulk and electron-donating effects, which may reduce metabolic stability compared to the fluoro-substituted target compound.
- Molecular Weight : 258.62 g/mol (lower than the target compound).
Variations in the N-Substituent
5-Amino-2-Fluoro-4-Methyl-N-(4-Fluorophenyl)Benzene-1-Sulfonamide
- Structural Differences : The N-phenyl group is substituted with a para-fluoro (-F) atom.
- This compound is a candidate for kinase inhibition studies .
5-Amino-N-(2-Fluoro-4-Methylphenyl)-2-Methoxybenzene-1-Sulfonamide
- Structural Differences: The N-phenyl group is substituted with -F and -CH₃ at positions 2 and 4, while a methoxy group replaces the amino group at position 3.
- Implications: The absence of the amino group reduces hydrogen-bonding capacity, which may limit target affinity. However, the methoxy group improves solubility in polar solvents .
- Molecular Weight : 310.34 g/mol.
Functional and Pharmacological Comparisons
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Key Substituents | logP* | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | ~290.3 | -NH₂, -F, -CH₃, N-Ph | 2.1 | 0.45 (PBS) |
| 5-Amino-N-(4-Chlorophenyl)-2-Methoxy Analog | 258.6 | -OCH₃, -Cl | 2.8 | 0.32 (PBS) |
| N-[3-(Trifluoromethyl)Phenyl] Analog | ~349.3 | -CF₃ | 3.5 | 0.18 (DMSO) |
| 5-Amino-2-Fluoro-N-(4-Fluorophenyl) Analog | ~292.3 | Dual -F | 2.3 | 0.50 (PBS) |
*Predicted using fragment-based methods.
Biological Activity
5-Amino-2-fluoro-4-methyl-N-phenylbenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes an amino group, a fluoro substituent, and a sulfonamide moiety. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes by forming hydrogen bonds or ionic interactions, potentially disrupting metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist for certain receptors, influencing various physiological processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that compounds in the sulfonamide class often demonstrate effectiveness against a range of bacteria and fungi. The mechanism is thought to involve inhibition of bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance:
- In vitro studies : The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that may be attributed to its ability to interfere with cellular signaling pathways.
Neuroprotective Effects
Preliminary research suggests that this compound may have neuroprotective properties. It could potentially mitigate oxidative stress in neuronal cells, making it a candidate for treating neurodegenerative diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonamides, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a new antibiotic .
- Cancer Research : In a study focusing on the structure-activity relationship (SAR) of sulfonamides, this compound was identified as a lead compound due to its potent inhibitory effects on cancer cell proliferation .
- Neuroprotection : A recent investigation into neuroprotective agents found that this compound could reduce neuronal apoptosis in vitro, suggesting its potential application in neurodegenerative diseases such as Alzheimer's .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-amino-2-fluoro-4-methyl-N-phenylbenzene-1-sulfonamide, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves coupling a sulfonyl chloride derivative with an aniline-containing precursor. For example, analogous sulfonamides are synthesized by reacting substituted benzenesulfonyl chlorides with amines in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Optimization may include solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios (1:1.2 sulfonyl chloride:amine). Purity is often enhanced via recrystallization or column chromatography.
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Characterization relies on:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and aromatic ring substitution patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as seen in related sulfonamide derivatives .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer : Initial screens include:
- Enzyme Inhibition Assays : Fluorometric or colorimetric assays (e.g., NADH-coupled) to assess activity against targets like kinases or ion channels (e.g., NaV1.7) .
- Antimicrobial Testing : Broth microdilution to determine MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains .
- Cytotoxicity Profiling : MTT assays on mammalian cell lines (e.g., HEK293) to evaluate safety margins .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity (e.g., varying IC values across studies)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ATP concentration in kinase assays) or compound solubility. Strategies include:
- Standardized Protocols : Adopt uniform assay conditions (e.g., 1 mM ATP for kinase assays).
- Solubility Optimization : Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via LC-MS .
- Orthogonal Validation : Cross-validate using SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) for binding affinity .
Q. What strategies improve the selectivity of this sulfonamide for NaV1.7 over other voltage-gated sodium channels?
- Methodological Answer : Structural modifications guided by docking studies (e.g., replacing the fluoro group with bulkier substituents) can enhance selectivity. Pharmacophore modeling using tools like Schrödinger Suite identifies key interactions (e.g., hydrogen bonding with Glu811 in NaV1.7). In vitro selectivity panels against NaV1.1–1.9 are critical .
Q. How can metabolic stability and pharmacokinetic (PK) properties be optimized for in vivo studies?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots. Introduce electron-withdrawing groups (e.g., -CF) to reduce CYP450-mediated oxidation .
- PK Studies : Use cassette dosing in preclinical models to assess AUC, , and bioavailability. Clinical microdose studies (e.g., 100 µg in humans) provide early PK insights without full toxicity data .
Q. What computational methods predict off-target interactions or toxicity risks?
- Methodological Answer :
- QSAR Models : Predict ADMET properties using tools like ADMET Predictor or SwissADME.
- Off-Target Profiling : Use databases like ChEMBL for similarity searching against known toxicophores (e.g., hERG inhibition).
- Molecular Dynamics (MD) Simulations : Assess binding to serum proteins (e.g., albumin) to predict free fraction in plasma .
Data Contradiction and Validation
Q. How should researchers address inconsistent cytotoxicity data between 2D vs. 3D cell culture models?
- Methodological Answer : 3D models (e.g., spheroids) better mimic in vivo tumor microenvironments. Discrepancies may arise due to diffusion limits in 3D systems. Validate using:
- Hypoxia Markers : Immunofluorescence for HIF-1α to assess penetration efficiency.
- Metabolomic Profiling : Compare ATP levels and lactate secretion between models .
Q. What analytical techniques confirm the absence of reactive intermediates or byproducts in scaled-up synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
